Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate
Description
Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate is a specialized carbamate derivative featuring a four-membered azetidine ring substituted with a chlorosulfonyl group at the 1-position and a tert-butyl carbamate-protected amine at the 3-methyl position. The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling the compound to participate in sulfonamide-forming reactions, a critical step in pharmaceutical and agrochemical synthesis . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes . This compound is likely utilized as an intermediate in medicinal chemistry, particularly for introducing sulfonamide functionalities into target molecules.
Properties
IUPAC Name |
tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-7-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLDSTALQSLISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate is an organic compound notable for its biological activity and potential applications in pharmaceutical research. The compound is characterized by its reactivity, particularly due to the presence of the chlorosulfonyl group, which allows it to interact with various nucleophiles in biological systems. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant data and findings from diverse sources.
- Molecular Formula : C₁₃H₁₈ClN₂O₃S
- Molecular Weight : 303.81 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. This reaction is conducted under controlled conditions to prevent decomposition and ensure the stability of the final product. The general procedure includes:
-
Reagents :
- Tert-butyl carbamate
- Chlorosulfonyl isocyanate
-
Reaction Conditions :
- Inert atmosphere
- Low temperature (typically between -20°C to 0°C)
- Yield : The reaction typically yields a high percentage of the desired product, often exceeding 80%.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to modifications in various biological pathways, making it a valuable tool for probing biological systems.
Key Biological Interactions :
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in the field of antibiotics.
Case Studies
-
Anticancer Activity :
A study explored the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential anticancer properties. -
Neuroprotective Effects :
Research involving animal models highlighted neuroprotective effects against oxidative stress when administered at low doses. This suggests a possible role in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate | C₁₃H₁₈ClN₂O₃S | Similar reactivity profile; used in organic synthesis |
| Benzyl N-{[1-(chlorosulfonyl)-3-methylbutan-2-YL]oxy}carbamate | C₁₄H₁₉ClN₂O₃S | Altered reactivity patterns due to benzyl group |
| Tert-butyl N-{[1-(chlorosulfonyl)azetidin-3-yl]methyl}carbamate | C₁₃H₁₈ClN₂O₃S | Incorporates azetidine structure; influences biological activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, reactivity, and functional attributes of tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate with analogous carbamate derivatives.
Structural and Functional Comparisons
Key Differentiators
Cyclobutane-based analogs (e.g., ) lack the nitrogen atom, eliminating hydrogen-bonding capabilities but offering steric rigidity.
Functional Group Influence :
- The chlorosulfonyl group enables rapid sulfonamide bond formation, distinguishing it from hydroxyl- or methyl-substituted carbamates (e.g., ), which require additional activation steps.
- Propargyl derivatives (e.g., ) prioritize alkyne reactivity, making them unsuitable for sulfonamide synthesis but ideal for click chemistry.
Solubility and Stability: The polar chlorosulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar methyl or cycloalkyl analogs . Boc protection improves stability against hydrolysis relative to unprotected amines but may reduce solubility in aqueous media .
Research Findings
- Synthetic Utility : The target compound’s chlorosulfonyl group facilitates one-step sulfonamide formation under mild conditions, as demonstrated in analogs like tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate .
- Crystallographic Behavior: Azetidine derivatives often exhibit distinct hydrogen-bonding patterns due to ring strain, as noted in studies on hydrogen-bond functionality . Tools like Mercury aid in visualizing these interactions.
- Safety Considerations : Like other sulfonyl chlorides, the compound requires careful handling to avoid hydrolysis or exothermic reactions, as emphasized in safety data sheets for related carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
